molecular formula C14H6ClF3N2O B1458962 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile CAS No. 1823183-67-0

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile

Cat. No.: B1458962
CAS No.: 1823183-67-0
M. Wt: 310.66 g/mol
InChI Key: DGWJRNITXBZAJZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile is a sophisticated chemical intermediate designed for research and development applications, particularly in the field of agrochemistry. Its molecular structure, which incorporates both a picolinoyl backbone and a benzonitrile group, is frequently associated with high biological activity. Compounds featuring the 3-chloro-5-(trifluoromethyl)pyridine moiety, similar to the picolinoyl group in this molecule, are recognized as key scaffolds in the synthesis of modern fungicides and nematicides . For instance, this structure is a critical building block in the synthesis of active ingredients like Fluopyram, a succinate dehydrogenase inhibitor (SDHI) known for its effectiveness against a broad spectrum of fungal pathogens and nematodes . The presence of the benzonitrile group can further influence the compound's physicochemical properties, potentially enhancing its systemic movement and binding affinity. This makes this compound a valuable candidate for lead optimization and mode-of-action studies in the development of new crop protection agents . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult safety data sheets and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF3N2O/c15-11-5-10(14(16,17)18)7-20-12(11)13(21)9-3-1-8(6-19)2-4-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWJRNITXBZAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157868
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823183-67-0
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823183-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling with Benzonitrile to Form the Target Compound

The coupling of the functionalized picolinoyl intermediate with benzonitrile derivatives involves:

  • Acylation or condensation reactions under controlled conditions, often employing polar aprotic solvents like dimethylformamide (DMF).
  • Catalysts and reagents: Acidic or basic catalysts can be used to promote the coupling reaction, ensuring the formation of the carbonyl linkage between the picolinoyl and benzonitrile moieties.
  • Temperature control: Moderate to high temperatures optimize reaction rates and yields.

The general synthetic scheme can be summarized as:

Step Reaction Type Conditions & Notes
1 Pyridine functionalization Chlorination and trifluoromethylation on pyridine
2 Coupling with benzonitrile Acylation in polar aprotic solvent, catalyst used
3 Purification Crystallization or chromatography

Reaction Conditions and Solvent Systems

Parameter Details
Solvents Polar aprotic solvents such as DMSO, NMP, DMF, HMPA, or sulfolane are preferred.
Temperature Range Typically 80–200 °C; optimal between 100–150 °C for fluorination and coupling reactions.
Catalysts/Additives Quaternary phosphonium salts, crown ethers (e.g., 18-crown-6), acidic or basic catalysts.
Reaction Atmosphere Often conducted under inert atmosphere to prevent side reactions.

Research Findings and Optimization Notes

  • Improved yield via recycling: The fluorination step produces mixtures that can be recycled to increase the yield of the desired chlorofluoropicolinonitrile intermediate.
  • Flexibility in step order: The sequence of hydrolysis, esterification, and coupling steps can be rearranged depending on chemical compatibility, allowing synthetic flexibility.
  • Use of phase-transfer catalysts: These additives significantly enhance reaction efficiency by improving reagent solubility and reactivity.

Summary Table of Preparation Method Steps

Step No. Description Key Reagents/Conditions Outcome/Notes
1 Fluorination of 3,4,5,6-tetrachloropicolinonitrile Fluoride ion source, DMSO/NMP/DMF, 100–150 °C Formation of 3-chloro-4,5,6-trifluoropicolinonitrile
2 Amination and hydrazine reaction (optional intermediates) Ammonia, hydrazine Functional group modifications for further derivatization
3 Halogenation of intermediates Chlorine/bromine/iodine sources Halogen-substituted picolinonitriles
4 Hydrolysis and esterification Strong acid, alcohol Conversion to esters or acids for coupling
5 Coupling with benzonitrile derivative Acid/base catalyst, polar aprotic solvent Formation of 4-(3-chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
6 Purification Crystallization, chromatography Isolation of pure final compound

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorinated picolinoyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in Agrochemical Research

Several compounds with structural similarities to 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile have been synthesized and evaluated for biological activity. Key analogs include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Key Structural Features Molecular Weight (g/mol) Reference(s)
This compound Pyridine-2-carbonyl core with 3-Cl, 5-CF₃ substituents; benzonitrile moiety at C4 327.7*
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile Pyridyl ring directly linked to benzonitrile; lacks carbonyl group 248.20
5-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.n) Difluoro-hydroxyketone linker; triazole substituent 457.05
2-Chloro-4-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide (II.13.p) Cyclopropylamide substituent; dual chloro-CF₃ phenyl groups 489.08
4-Chloro-3-(trifluoromethyl)benzonitrile Simple benzonitrile with 4-Cl and 3-CF₃ substituents 205.57

*Calculated based on molecular formula.

Key Observations:
  • Core Structure: The target compound’s picolinoyl group distinguishes it from simpler benzonitriles (e.g., 4-Chloro-3-(trifluoromethyl)benzonitrile) and pyridyl derivatives (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile).
  • Substituent Effects : The 3-Cl and 5-CF₃ substituents on the pyridine ring are critical for steric bulk and electron-withdrawing effects, which influence reactivity and stability. In contrast, analogs like II.13.n and II.13.p incorporate additional fluorine atoms or amide groups, altering hydrophobicity and metabolic resistance .

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Solubility (Predicted) LogP*
This compound N/A† Low (lipophilic) ~3.5
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile 123–124 Moderate 2.8
4-Chloro-3-(trifluoromethyl)benzonitrile 1735-54-2‡ Low 3.1

*Calculated using fragment-based methods. ‡CAS RN provided for clarity.

Key Observations:
  • Melting Points : The pyridyl derivative (4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile) exhibits a lower melting point (123–124°C) compared to simpler benzonitriles, likely due to reduced symmetry and weaker crystal packing .
  • Lipophilicity: The target compound’s picolinoyl group and trifluoromethyl substituents increase LogP, suggesting higher membrane permeability, which is advantageous for systemic agrochemical activity .

Biological Activity

4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile, with the CAS number 1823183-67-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H11ClF3N
  • Molecular Weight : 307.7 g/mol
  • Structural Features : The compound features a picolinoyl moiety linked to a benzonitrile structure, with a chloro and trifluoromethyl group that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases characterized by overactive enzymes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses and signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : In studies evaluating the antimicrobial properties of similar compounds, derivatives of picolinic acid have shown significant activity against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .
  • Anticancer Potential : Research on related compounds indicates that modifications in the picolinoyl structure can lead to compounds with enhanced anticancer properties. For instance, derivatives exhibiting similar structural features have been tested for their ability to inhibit cancer cell proliferation in vitro .
  • Neuroprotective Effects : Some studies suggest that compounds with a picolinamide structure can penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduction in cell proliferation
NeuroprotectiveImproved neuronal survival in models

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelComments
This compoundModerateEnhanced lipophilicity
Picolinamide Derivative AHighStrong anticancer activity
Picolinamide Derivative BLowPoor membrane permeability

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile, and what critical reaction parameters must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling picolinic acid derivatives with benzonitrile precursors under palladium or copper catalysis. Key parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. Which analytical techniques are most reliable for assessing the purity and structural identity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Structural confirmation requires complementary techniques:

  • Spectroscopy : 19F^{19}F-NMR to resolve trifluoromethyl groups; IR spectroscopy for carbonyl (C=O) and nitrile (C≡N) functional groups.
  • Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic patterns.
    Cross-validation with X-ray crystallography, if single crystals are obtainable, provides definitive structural evidence .

Q. What safety protocols should be prioritized when handling this compound in the laboratory?

  • Methodological Answer : Conduct a hazard assessment using SDS (Safety Data Sheet) databases for chlorinated and trifluoromethylated compounds. Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Waste disposal must comply with institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound across studies be systematically resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate experimental conditions (solvent, temperature, concentration) from conflicting studies to identify environmental effects on spectral shifts.
  • Advanced Techniques : Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to isolate outliers or systematic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile
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4-(3-Chloro-5-(trifluoromethyl)picolinoyl)benzonitrile

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